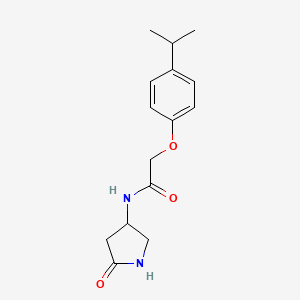
2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H19N1O2
- Molecular Weight : 233.31 g/mol
- CAS Number : 223128-33-4
This compound features a phenoxy group linked to a pyrrolidine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Cytotoxicity
In a study evaluating various derivatives, compounds structurally related to this compound were screened for cytotoxic activity against tumor cells. Notably, several derivatives demonstrated potent cytotoxicity compared to control agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in mammalian cancer cells .
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Inhibition of histone deacetylases (HDACs) has been suggested as a potential mechanism for similar compounds, leading to altered gene expression profiles conducive to apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isoxazolines linked to similar phenoxy groups. Among these, certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that the phenoxy-acetamide structure may enhance the anticancer properties through specific interactions with cellular targets .
Case Study 2: Neuroprotective Effects
Another investigation focused on compounds containing pyrrolidine rings indicated potential neuroprotective effects. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, which is critical for conditions like Alzheimer’s disease . The presence of the isopropylphenoxy group may contribute to this protective effect by enhancing solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)11-3-5-13(6-4-11)20-9-15(19)17-12-7-14(18)16-8-12/h3-6,10,12H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCSHLKBDGOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














